![molecular formula C11H11ClN2O2S B5548137 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole CAS No. 5850-29-3](/img/structure/B5548137.png)

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

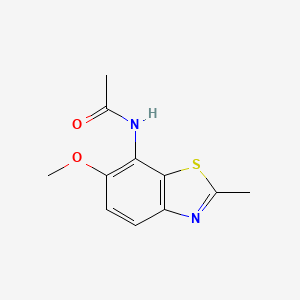

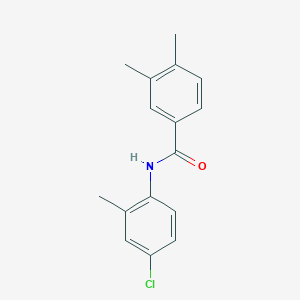

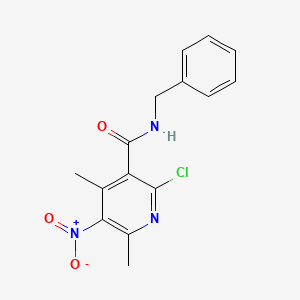

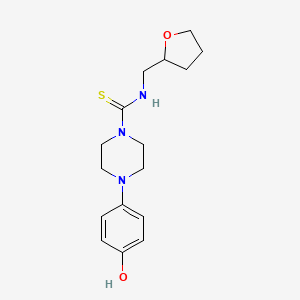

1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11ClN2O2S and its molecular weight is 270.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 270.0229765 g/mol and the complexity rating of the compound is 360. The solubility of this chemical has been described as 8.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Host Molecule for Anions

Research highlights the application of imidazole derivatives as host molecules for anions. A study by Nath and Baruah (2012) on imidazole-containing bisphenol and its interaction with different acids demonstrates the compound's ability to form structured salts through electrostatic and hydrogen bonding interactions. This capability suggests its potential in anion encapsulation and sensing applications (Nath & Baruah, 2012).

Catalysis in Synthesis

Imidazole derivatives serve as catalysts in chemical synthesis. The work by Ran et al. (2015) on the synthesis of local anesthetic agents through a one-pot, four-component reaction demonstrates the role of imidazole compounds in facilitating reactions, offering an efficient pathway to synthesize medically relevant compounds (Ran, Li, & Zhang, 2015).

Inhibition Studies

Imidazole derivatives are explored for their inhibitory properties against enzymes. Niwata et al. (1997) synthesized a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, finding them to selectively inhibit human heart chymase. This suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial (Niwata et al., 1997).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain compounds' anti-tobacco mosaic virus activity. This highlights the potential of imidazole derivatives in antiviral research and therapy (Chen et al., 2010).

Antimicrobial Activity

A novel compound with a complex imidazole structure was synthesized by Nural et al. (2018), exhibiting antibacterial and antimycobacterial activities. This suggests the utility of imidazole derivatives in developing new antimicrobial agents (Nural et al., 2018).

Diazotransfer Reagents

Goddard-Borger and Stick (2007) reported on imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent, highlighting its efficacy in converting primary amines into azides and methylene substrates into diazo compounds. This reagent, due to its stability and ease of preparation, is pivotal in synthetic chemistry applications (Goddard-Borger & Stick, 2007).

Orientations Futures

As the compound “1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole” and its related compounds have shown potential in antimicrobial activity , future research could focus on exploring its potential uses in medical and pharmaceutical applications. Further studies could also investigate its synthesis, chemical reactions, and safety profile in more detail.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2,4-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-7-14(9(2)13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEPWGYIIWUKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351465 |

Source

|

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5850-29-3 |

Source

|

| Record name | 1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5548100.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![N-(2-METHYL-5-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5548130.png)

![N-[4-(4-Methyl-benzylsulfamoyl)-phenyl]-acetamide](/img/structure/B5548135.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)